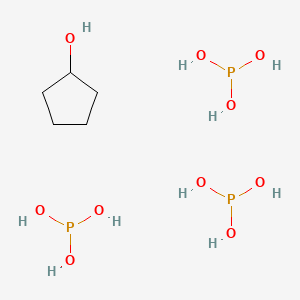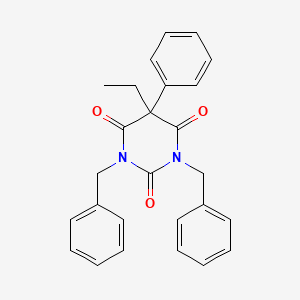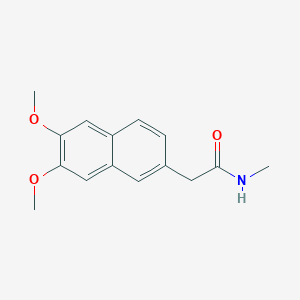
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is a chemical compound characterized by its naphthalene core substituted with methoxy groups at positions 6 and 7, and an acetamide group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Functional Group Introduction: The naphthalene core is functionalized to introduce the acetamide group at position 2. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dimethoxynaphthalene: Lacks the acetamide group, making it less versatile in certain applications.
2-naphthylacetamide: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
N-methylacetamide: Lacks the naphthalene core, significantly altering its properties.
Uniqueness
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is unique due to the combination of its naphthalene core, methoxy groups, and acetamide functionality. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
37707-86-1 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C15H17NO3/c1-16-15(17)7-10-4-5-11-8-13(18-2)14(19-3)9-12(11)6-10/h4-6,8-9H,7H2,1-3H3,(H,16,17) |
Clé InChI |
QIDGRRHSXLNOCV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC2=CC(=C(C=C2C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


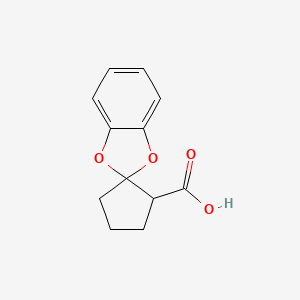
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

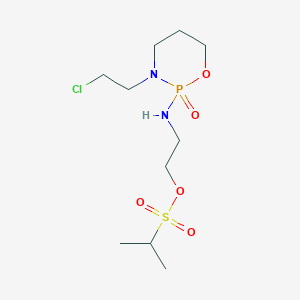




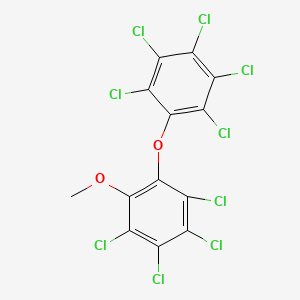
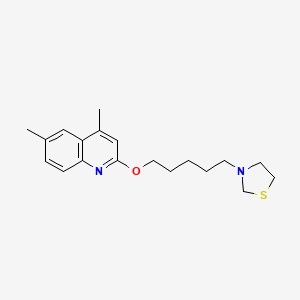
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
